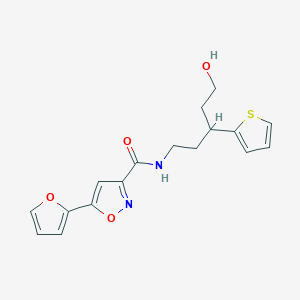
5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide is a heterocyclic compound that exhibits significant potential in medicinal chemistry. Its structural components, including a furan ring and a thiophene moiety, are known for their diverse biological activities, making this compound a candidate for various therapeutic applications.
The molecular formula of the compound is C17H18N2O4S, with a molecular weight of approximately 346.40 g/mol. The presence of both furan and thiophene rings suggests potential interactions with biological targets, which can lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that the compound may inhibit enzymes involved in inflammatory pathways and cancer progression, thereby exerting anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating significant potency:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| MEL-8 | 2.41 | Cell cycle arrest at G1 phase |
Flow cytometry analyses revealed that the compound triggers apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Compounds containing furan and thiophene rings have been associated with antimicrobial activity against various pathogens, indicating that this compound may also possess similar effects .
Case Studies
- Study on Anticancer Properties : A recent investigation into the cytotoxic effects of isoxazole derivatives found that this compound exhibited higher cytotoxicity than standard treatments like doxorubicin against MCF-7 cells .
- Mechanistic Insights : Molecular docking studies have suggested strong hydrophobic interactions between the compound and target proteins involved in cancer pathways, further supporting its role as a potential therapeutic agent .
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of furan and thiophene rings, which may enhance its biological activity:
| Compound | Biological Activity | Notes |
|---|---|---|
| Suprofen | Anti-inflammatory | Contains thiophene |
| Furosemide | Diuretic | Contains furan |
| 5-(Furan-2-yl)-N-(5-hydroxy...) | Anticancer, Antimicrobial | Unique dual-ring structure |
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-8-6-12(16-4-2-10-24-16)5-7-18-17(21)13-11-15(23-19-13)14-3-1-9-22-14/h1-4,9-12,20H,5-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSTAGDALBATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(CCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














